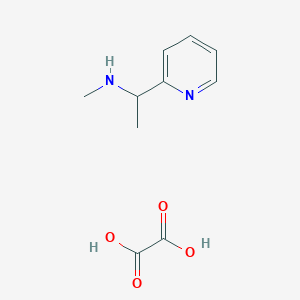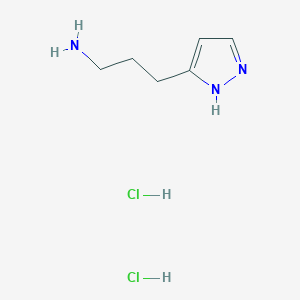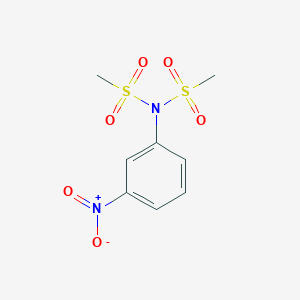
N-methyl-1-(2-pyridinyl)ethanamine oxalate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for N-methyl-1-(2-pyridinyl)ethanamine oxalate is 1S/C8H12N2.C2H2O4/c1-7(9-2)8-5-3-4-6-10-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
N-methyl-1-(2-pyridinyl)ethanamine oxalate is a solid at room temperature . Its molecular weight is 226.23 g/mol . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including variants of N-methyl-1-(2-pyridinyl)ethanamine, has demonstrated significant DNA binding properties and nuclease activity. These complexes exhibit minor structural changes in calf thymus DNA, suggesting potential applications in studying DNA interactions and designing therapeutic agents with low toxicity for various cancer cell lines (Kumar et al., 2012).
Catalysis and Polymerization
The synthesis of chiral (pyridyl)imine nickel(II) complexes has been explored, revealing moderate catalytic activities in the asymmetric transfer hydrogenation of ketones. These findings could influence the development of new catalysts for organic synthesis (Kumah et al., 2019). Additionally, Palladium(II) complexes with (pyridyl)imine ligands have shown promise as catalysts for the methoxycarbonylation of olefins, indicating potential applications in industrial processes (Zulu et al., 2020).
Material Science and Corrosion Inhibition
Cadmium(II) Schiff base complexes have been studied for their corrosion inhibition properties on mild steel, presenting a novel bridge between coordination chemistry and materials engineering. This research could contribute to the development of new materials with enhanced resistance to corrosion (Das et al., 2017).
Analytical Chemistry
The determination of related substances in pharmaceutical formulations has been addressed through the development of HPLC methods, showcasing the role of N-methyl-1-(2-pyridinyl)ethanamine oxalate in ensuring the quality and safety of medicinal products (Ron, 2015).
Safety And Hazards
The safety information for N-methyl-1-(2-pyridinyl)ethanamine oxalate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) provides more detailed safety and handling information .
Eigenschaften
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-5-3-4-6-10-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMRVPVHHXTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-pyridinyl)ethanamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)





![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

